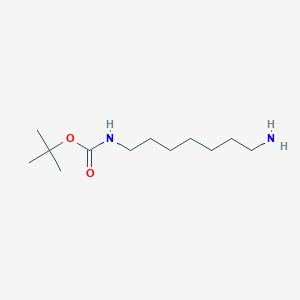

tert-Butyl (7-aminoheptyl)carbamate

Description

The exact mass of the compound Tert-butyl N-(7-aminoheptyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7-aminoheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJYPERGUPPXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99733-18-3 | |

| Record name | Heptane-1,7-diamine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (7-aminoheptyl)carbamate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (7-aminoheptyl)carbamate is a bifunctional aliphatic linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a heptyl chain that provides a flexible spacer, a primary amine for covalent conjugation, and a tert-butyloxycarbonyl (Boc) protected amine. This orthogonal protecting group strategy allows for selective, sequential reactions, making it a valuable building block in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] The primary amine can readily react with entities like carboxylic acids or activated esters, while the Boc-protected amine remains stable until its removal under mild acidic conditions.[1]

Chemical Structure and Identifiers

The chemical structure of this compound consists of a seven-carbon aliphatic chain with a primary amino group at one terminus and a Boc-protected amino group at the other.

Table 1: Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 99733-18-3[1] |

| Molecular Formula | C12H26N2O2[1] |

| SMILES | O=C(OC(C)(C)C)NCCCCCCCN[2] |

| InChI | 1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) |

Physicochemical Properties

This compound is typically supplied as a colorless semi-solid or liquid. Due to the lack of extensive experimental data in publicly available literature, some of the following properties are predicted values.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 230.35 g/mol | [2] |

| Physical Form | Colorless semi-solid or liquid | |

| Boiling Point | 340.9 ± 25.0 °C (Predicted) | |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.94 ± 0.46 (Predicted) | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C, protected from light |

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the mono-Boc protection of a diamine, adapted for the synthesis of this compound from 1,7-diaminoheptane. This method aims to selectively protect one of the two primary amine groups.

Materials:

-

1,7-Diaminoheptane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

-

Dissolve a five-fold molar excess of 1,7-diaminoheptane in chloroform (e.g., 11.45 mmol in 50 mL CHCl₃).

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in chloroform (e.g., 2.291 mmol in 10 mL CHCl₃).

-

Slowly add the Boc₂O solution dropwise to the stirred solution of 1,7-diaminoheptane at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After 24 hours, concentrate the reaction solution under reduced pressure to remove the solvent.

-

The crude product is then purified by flash column chromatography on silica gel.

-

Elute the column with a gradient of 0-10% methanol in chloroform, containing 1% triethylamine to prevent protonation of the amine on the silica.

-

Combine the fractions containing the desired product, as identified by thin-layer chromatography (TLC), and concentrate under reduced pressure to yield this compound as a colorless semi-solid.

Reactivity and Applications

The chemical utility of this compound stems from its bifunctional nature with orthogonal protecting groups.

-

Primary Amine Reactivity: The free primary amine is nucleophilic and readily participates in reactions such as acylation with carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes and ketones) to form stable amide or imine bonds.[1]

-

Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. It can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the second primary amine.[1]

This reactivity profile makes it an ideal linker for multi-step syntheses where sequential conjugation is required.

Role in PROTAC Synthesis

A primary application of this molecule is as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The flexibility and length of the heptyl chain in this compound are crucial for allowing the two ends of the PROTAC to bind effectively to their respective protein partners.

Caption: Synthetic workflow for a PROTAC molecule using a bifunctional linker.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Table 3: GHS Hazard Information

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its defined structure, predictable reactivity, and the flexibility of its aliphatic chain make it an important component in the rational design and synthesis of targeted therapeutics and other complex molecular architectures. Careful handling in accordance with safety guidelines is essential.

References

A Comprehensive Technical Guide to the Characterization of Boc-NH-(CH2)7-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization data and experimental protocols for tert-butyl (7-aminoheptyl)carbamate (Boc-NH-(CH2)7-NH2), a bifunctional linker commonly utilized in the synthesis of PROTACs and other chemical biology tools.

Physicochemical Properties

The fundamental physical and chemical properties of Boc-NH-(CH2)7-NH2 are summarized below.

| Property | Value | Reference |

| CAS Number | 99733-18-3 | [1][2][3] |

| Chemical Formula | C12H26N2O2 | [2][3] |

| Molecular Weight | 230.35 g/mol | [2] |

| Exact Mass | 230.1994 | [2] |

| Appearance | Liquid, Solid, or Semi-solid | |

| Purity | ≥97% | |

| Storage Conditions | 2-8°C or -20°C, sealed in dry, dark place | [3] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 | br s | 1H | -NH-COO- |

| ~ 3.10 | q | 2H | -CH2-NH-COO- |

| ~ 2.68 | t | 2H | -CH2-NH2 |

| ~ 1.44 | s | 9H | -C(CH3)3 |

| ~ 1.47 - 1.25 | m | 10H | -(CH2)5- |

| ~ 1.20 | br s | 2H | -NH2 |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 156.0 | -C=O |

| ~ 79.0 | -C(CH3)3 |

| ~ 42.2 | -CH2-NH2 |

| ~ 40.5 | -CH2-NH-Boc |

| ~ 33.8 | Methylene carbons adjacent to amines |

| ~ 29.9 | Methylene carbons |

| ~ 29.0 | Methylene carbons |

| ~ 28.4 | -C(CH3)3 |

| ~ 26.6 | Methylene carbons |

Mass Spectrometry (MS)

| Technique | Expected m/z | Ion |

| ESI-MS | 231.2073 | [M+H]⁺ |

| ESI-MS | 253.1892 | [M+Na]⁺ |

| ESI-MS | 175.1492 | [M-C4H8+H]⁺ (loss of isobutylene) |

| ESI-MS | 131.1543 | [M-Boc+H]⁺ (loss of Boc group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3250 | Medium, Broad | N-H stretch (amine and carbamate) |

| ~ 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1520 | Medium | N-H bend (carbamate) |

| ~ 1165 | Strong | C-O stretch (carbamate) |

Experimental Protocols

Synthesis of Boc-NH-(CH2)7-NH2

This protocol describes a standard method for the mono-Boc protection of 1,7-diaminoheptane.

Materials:

-

1,7-Diaminoheptane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve 1,7-diaminoheptane (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.95 equivalents to favor mono-protection) in the same solvent to the cooled diamine solution over a period of 1-2 hours with constant stirring.

-

Add a base such as triethylamine (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired mono-Boc protected product.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Boc-NH-(CH2)7-NH2.

Characterization Workflow

The following workflow outlines the standard procedures for characterizing the synthesized product.

1. Purity Assessment:

-

Perform Thin Layer Chromatography (TLC) using an appropriate solvent system to check for the presence of starting material and by-products.

-

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

2. Structural Elucidation:

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the exact mass of the compound and confirm its elemental composition.

-

IR Spectroscopy: Obtain an IR spectrum to identify the key functional groups, such as N-H, C=O, and C-H bonds.

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

References

Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (7-aminoheptyl)carbamate, a bifunctional linker molecule crucial in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker in common organic solvents is paramount for its effective handling, purification, and use in synthetic chemistry and drug discovery workflows.

Introduction to this compound and its Solubility

This compound is an aliphatic linker featuring a terminal primary amine and a Boc-protected amine. This structure allows for sequential or orthogonal conjugation to two different molecular entities. The solubility of this compound is a critical physical property that influences its utility in various applications. Poor solubility can impede reaction kinetics, complicate purification processes, and ultimately hinder the synthesis of the desired final product.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide provides standardized experimental protocols for its determination. The following sections detail methodologies for both qualitative and quantitative solubility assessment, enabling researchers to generate reliable data tailored to their specific laboratory conditions and solvent systems.

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents must be determined experimentally. The following table provides a template for recording such data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |

| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

-

Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

This method determines the equilibrium solubility of the compound in a given solvent.[1]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for qualitative and quantitative analysis, researchers and drug development professionals can generate the critical data needed to effectively utilize this versatile linker in their synthetic and developmental workflows. Accurate solubility data is essential for optimizing reaction conditions, developing robust purification methods, and ensuring the successful synthesis of complex biomolecules.

References

An In-depth Technical Guide to tert-Butyl (7-aminoheptyl)carbamate

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (7-aminoheptyl)carbamate, a bifunctional linker molecule of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their research applications.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C12H26N2O2 | [1] |

| Molecular Weight | 230.4 g/mol | [1] |

| Alternative Molecular Weight | 230.35 g/mol | [2] |

| CAS Number | 99733-18-3 | [1][2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and application of specific molecules like this compound are often proprietary to the developing institution or commercial supplier and are not typically published in exhaustive detail in publicly accessible literature. However, a generalized experimental workflow for the utilization of this compound as a linker in bioconjugation or Proteolysis Targeting Chimera (PROTAC) synthesis is outlined below.

General Workflow for Utilization in PROTAC Synthesis:

-

Reaction Setup: The synthesis is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. An appropriate anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), is chosen based on the solubility of the reactants.

-

Activation of Carboxylic Acid: If the molecule to be conjugated to the amine group of the linker is a carboxylic acid, it must first be activated. Common activating agents include N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

Coupling Reaction: The this compound is added to the reaction mixture containing the activated molecule. The primary amine of the linker will nucleophilically attack the activated carboxyl group, forming a stable amide bond. The reaction is typically stirred at room temperature for several hours to overnight.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under mild acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is commonly used for this purpose. This deprotection step reveals a free amine, which is then available for conjugation to another molecule.

-

Second Coupling Reaction: The newly deprotected amine is then reacted with a second molecule of interest, often an E3 ligase ligand, which has also been appropriately activated.

-

Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as column chromatography (e.g., silica gel chromatography) or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

References

Technical Guide: tert-Butyl (7-aminoheptyl)carbamate for Advanced Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tert-Butyl (7-aminoheptyl)carbamate (CAS No. 99733-18-3), a critical bifunctional linker molecule. It details the compound's properties, commercial availability, and primary applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Included are representative experimental protocols for its conjugation and deprotection, alongside workflow diagrams to illustrate key chemical processes.

Introduction and Chemical Properties

This compound is a versatile aliphatic linker featuring a seven-carbon chain that provides flexibility and hydrophobicity. It possesses two key functional groups: a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This orthogonal functionality is crucial for sequential and controlled conjugation strategies in medicinal chemistry. The primary amine is readily available for reactions with electrophiles such as carboxylic acids or activated esters, while the Boc group offers stable protection that can be removed under mild acidic conditions to reveal a second primary amine.[1][2]

Its principal application is as a linker in the synthesis of PROTACs, where it connects a warhead (targeting a protein of interest) to an E3 ligase-binding ligand.[1][3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 99733-18-3 | [2][4] |

| Molecular Formula | C12H26N2O2 | [2][4] |

| Molecular Weight | 230.35 g/mol | [2][5] |

| IUPAC Name | This compound | [2][4] |

| Appearance | Liquid, Solid, or Semi-solid | [4] |

| Melting Point | 39-41 °C | [5] |

| Boiling Point | ~340.9 °C at 760 mmHg | [5] |

| Purity | Typically >95% or >98% | [2][4] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and in a dark place. | [2][4] |

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and building blocks for drug discovery. Purity and available quantities vary by supplier.

Table 2: Commercial Supplier Summary

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥95% or 97% | Varies by specific vendor (e.g., Ambeed, ChemScene) | Offers products from various sources on its platform.[4][6] |

| BroadPharm | >98% (Contact for GMP grade) | Custom quantities available upon inquiry. | Specializes in linkers for PROTACs and bioconjugation.[1] |

| MedChemExpress (MCE) | >98% | Bulk quantities available. | A supplier of research chemicals and APIs.[3] |

| MedKoo Biosciences | >98% | 250mg, 500mg, 1g | Provides pricing for specific small-scale quantities.[2] |

| Fluorochem | Not specified | Not specified | Lists the compound among its PROTAC and bioconjugation reagents.[7] |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Applications in Drug Development: PROTAC Synthesis

The primary utility of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. It consists of three parts: a ligand for the target protein ("warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.

The subject linker serves as the flexible tether. Its primary amine can be coupled to a carboxylic acid on either the warhead or the E3 ligand, forming a stable amide bond. The Boc-protected amine can then be deprotected to allow for the subsequent coupling to the other half of the PROTAC molecule. The seven-carbon chain provides spatial separation and flexibility, which is often critical for allowing the warhead and E3 ligand to bind simultaneously to their respective proteins.

References

- 1. This compound, 99733-18-3 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. This compound | 99733-18-3 [sigmaaldrich.com]

- 5. This compound | 99733-18-3 [sigmaaldrich.com]

- 6. This compound ≥95% | 99733-18-3 [sigmaaldrich.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Stability and Storage of Boc-Protected Diamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyloxycarbonyl (Boc)-protected diamines. These compounds are crucial intermediates in pharmaceutical and chemical synthesis, making a thorough understanding of their stability profile essential for ensuring the integrity of synthetic processes and the quality of final products. This document outlines the intrinsic stability of the Boc-protecting group, potential degradation pathways, recommended storage conditions, and analytical methodologies for assessing purity and degradation.

Intrinsic Stability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group due to its robustness under a variety of synthetic conditions, coupled with its facile removal under mild acidic conditions.

General Stability Characteristics:

-

Basic and Nucleophilic Conditions: The Boc group is generally stable to most nucleophiles and basic conditions, including aqueous base hydrolysis. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without cleavage of the Boc group.

-

Acidic Conditions: The Boc group is labile to acidic conditions. Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This susceptibility to acid dictates that acidic reagents and media should be avoided during storage and handling if the integrity of the Boc protection is to be maintained.

-

Thermal Stability: While relatively stable at room temperature, the Boc group is known to be thermally unstable at elevated temperatures. Prolonged exposure to temperatures above 85-90°C can lead to deprotection. Some Boc-protected compounds may also decompose at high temperatures.

-

Moisture Sensitivity: N-Boc-ethylenediamine is reported to be relatively stable at room temperature but should be protected from moisture.[1] This suggests that hydrolysis, although slow under neutral conditions, can be a concern over long-term storage, especially for more labile derivatives.

Recommended Storage Conditions

To ensure the long-term integrity of Boc-protected diamines, specific storage conditions should be maintained. While optimal conditions can be compound-specific, the following general guidelines are recommended based on the known stability profile of the Boc group and related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic decomposition. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric carbon dioxide, which can form carbamate salts with the free amine, and to protect against oxidative degradation. |

| Light | Protection from light (e.g., amber vials) | To prevent potential photolytic degradation. Although specific photostability data for Boc-diamines is scarce, this is a general precaution for complex organic molecules. |

| Moisture | Tightly sealed containers, desiccated environment | To minimize hydrolytic degradation of the Boc group. |

Table 1: Summary of Recommended Storage Conditions for Boc-Protected Diamines

Potential Degradation Pathways

The primary degradation pathways for Boc-protected diamines under storage or handling are anticipated to be hydrolysis, thermal decomposition, and reaction with atmospheric components.

Hydrolytic Degradation

Although generally stable to neutral water, the carbamate linkage in the Boc group can undergo slow hydrolysis, particularly if exposed to acidic or basic conditions, or prolonged contact with moisture. The hydrolysis would result in the corresponding unprotected diamine, tert-butanol, and carbon dioxide.

Thermal Degradation

Exposure to high temperatures can lead to the cleavage of the Boc group, yielding the free diamine, isobutylene, and carbon dioxide. This process is the basis for thermal deprotection methods sometimes used in synthesis.

Reaction with Carbon Dioxide

The free amine group of a mono-Boc-protected diamine can react with atmospheric carbon dioxide to form a carbamate salt. This can present as a solid precipitate and may alter the physical and reactive properties of the material. Storing under an inert atmosphere is the most effective preventative measure. In nature, the reaction of carbon dioxide with neutral amine groups to form carbamates is a known post-translational modification.[2][3][4][5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]

Objective: To intentionally degrade the Boc-protected diamine under various stress conditions to generate potential degradation products.

Materials:

-

Boc-protected diamine

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve the Boc-protected diamine in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 24, 48 hours). Neutralize a sample before analysis.

-

Base Hydrolysis: Dissolve the Boc-protected diamine in a solution of 0.1 M NaOH. Heat the solution at 60°C for a specified period. Neutralize a sample before analysis.

-

Oxidative Degradation: Dissolve the Boc-protected diamine in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Place a solid sample of the Boc-protected diamine in an oven at a high temperature (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose a solid sample of the Boc-protected diamine to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as HPLC with UV and/or MS detection, to identify and quantify the degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8][9]

Objective: To develop and validate an HPLC method to separate and quantify the Boc-protected diamine from its potential degradation products.

Instrumentation and Conditions (Example for a generic Boc-protected diamine):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: A suitable gradient to resolve the parent compound from all impurities. For example:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm or 220 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products generated during forced degradation studies.

Summary of Quantitative Data

While specific, publicly available long-term stability data for a wide range of Boc-protected diamines is limited, the information gathered from supplier data sheets and general chemical principles provides the following recommendations.

| Compound | CAS Number | Recommended Storage Temperature | Additional Notes |

| N-Boc-ethylenediamine | 57260-73-8 | 2-8°C[10][11] | Keep in a dark place, under an inert atmosphere. Air sensitive.[11] |

| N-Boc-1,4-butanediamine | 68076-36-8 | Room Temperature | - |

| N-Boc-1,6-hexanediamine | 51857-17-1 | Room Temperature | - |

| N-Boc-1,6-hexanediamine hydrochloride | 65915-94-8 | Room Temperature | - |

Table 2: Storage Recommendations for Specific Boc-Protected Diamines

Note: The absence of a specific refrigerated storage recommendation for some compounds does not preclude that it may be beneficial for long-term stability, especially for high-purity materials.

Conclusion

The stability of Boc-protected diamines is governed by the inherent properties of the Boc-protecting group. They are generally stable compounds under anhydrous, neutral, and basic conditions at ambient or refrigerated temperatures. The primary risks to their stability during long-term storage are exposure to acids, elevated temperatures, moisture, and atmospheric carbon dioxide. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial for maintaining their purity and integrity. The implementation of validated stability-indicating analytical methods is essential for monitoring the quality of these critical synthetic intermediates in research and drug development settings.

References

- 1. guidechem.com [guidechem.com]

- 2. Carbon Dioxide and the Carbamate Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. Carbon Dioxide and the Carbamate Post-Translational Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for tert-Butyl (7-aminoheptyl)carbamate in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker commonly employed in bioconjugation. Its structure features a seven-carbon aliphatic chain that provides spacing and flexibility, a terminal primary amine for conjugation, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration allows for a sequential and controlled conjugation strategy. The Boc group provides a stable protecting group for one of the amino functionalities, which can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent conjugation. This linker is classified as a non-cleavable linker, meaning that once conjugated, the entire linker remains attached to the biomolecule and the payload. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs) where stable linkage is crucial to minimize off-target toxicity.[1] The seven-carbon chain also imparts a degree of hydrophobicity to the linker, a factor that can influence the physicochemical properties of the final bioconjugate.

Applications in Bioconjugation

The unique properties of this compound make it a valuable tool in various bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The non-cleavable nature of the carbamate bond ensures that the drug is only released upon lysosomal degradation of the entire ADC within the target cancer cell, thereby enhancing the therapeutic window.[2][3][4]

-

PROTACs (Proteolysis Targeting Chimeras): As a flexible linker, it can connect a target protein-binding ligand to an E3 ligase-binding ligand in the synthesis of PROTACs, facilitating the targeted degradation of pathogenic proteins.[5][6]

-

Peptide and Oligonucleotide Conjugation: It enables the labeling of peptides and oligonucleotides with reporter molecules such as fluorescent dyes or biotin for diagnostic and research applications.

-

Surface Immobilization: Biomolecules can be tethered to solid supports or surfaces functionalized with this linker for applications in diagnostics and affinity chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H26N2O2 |

| Molecular Weight | 230.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) |

| Reactive Groups | Primary amine, Boc-protected primary amine |

Table 2: Representative Stability Data of Non-Cleavable Linkers in ADCs

Note: Data presented here is representative of non-cleavable linkers and may not be specific to this compound. Stability is highly dependent on the specific conjugate and experimental conditions.

| Linker Type | Medium | Incubation Time (hours) | % Intact ADC Remaining | Reference |

| Thioether (e.g., SMCC) | Human Plasma | 144 | > 95% | [7] |

| Alkyl Carbamate | Mouse Plasma | 108 | ~ 90% (site-dependent) | [8] |

| Alkyl Carbamate | Human Liver Lysosomes | 24 | No significant degradation | [9] |

Table 3: Representative Yields for Bioconjugation Reactions

Note: Yields are highly dependent on the specific biomolecule, payload, and reaction conditions.

| Reaction Step | Description | Typical Yield Range |

| Boc Deprotection | Removal of the Boc protecting group to expose the primary amine. | 90-99% |

| NHS Ester Activation | Activation of a carboxyl group on the payload for reaction with the linker's amine. | 85-95% |

| Amide Bond Formation | Conjugation of the activated payload to the deprotected linker. | 70-90% |

| Final Bioconjugate Purification | Purification of the final bioconjugate from unreacted components. | 50-80% (overall) |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free diamine linker.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of carbamate).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and wash with DCM to remove any organic impurities.

-

Carefully neutralize the aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the deprotected 1,7-diaminoheptane.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to the Deprotected Linker

This protocol outlines the formation of an amide bond between the deprotected linker and a payload containing a carboxylic acid.

Materials:

-

Deprotected 1,7-diaminoheptane (from Protocol 1)

-

Carboxylic acid-containing payload

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the carboxylic acid-containing payload in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

-

In a separate flask, dissolve the deprotected 1,7-diaminoheptane (1.0 equivalent) in anhydrous DMF.

-

Slowly add the activated payload solution to the diamine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the payload-linker conjugate can be purified by reverse-phase HPLC.

Protocol 3: Conjugation of the Payload-Linker to an Antibody via NHS Ester Chemistry

This protocol describes the final step of conjugating the payload-linker construct to a monoclonal antibody.

Materials:

-

Payload-linker conjugate with a free amine

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Disuccinimidyl suberate (DSS) or other suitable NHS ester crosslinker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the payload-linker conjugate in anhydrous DMSO.

-

Prepare a stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO.

-

Modify the payload-linker by reacting it with an excess of the NHS ester crosslinker to form an NHS ester-activated payload-linker. This reaction is typically performed in an organic solvent.

-

Purify the activated payload-linker to remove the excess crosslinker.

-

Exchange the buffer of the mAb solution to a conjugation buffer (e.g., PBS at pH 8.0-8.5) using a desalting column.

-

Adjust the mAb concentration to 2-10 mg/mL.

-

Add a 5-20 fold molar excess of the NHS ester-activated payload-linker to the mAb solution. The final concentration of DMSO should be kept below 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0.

-

Purify the resulting ADC from unreacted payload-linker and other byproducts using size-exclusion chromatography.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: PROTAC synthesis workflow.

References

- 1. njbio.com [njbio.com]

- 2. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Application Notes and Protocols for the Deprotection of Boc from tert-Butyl (7-aminoheptyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] Its facile removal under acidic conditions makes it a cornerstone in multistep syntheses, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1][2]

This document provides detailed application notes and experimental protocols for the deprotection of the Boc group from tert-butyl (7-aminoheptyl)carbamate, a diamine where one of the amino groups is selectively protected. The efficient and clean removal of the Boc group is a critical step to liberate the primary amine for subsequent synthetic transformations.

The most common method for Boc deprotection is acid-catalyzed hydrolysis.[1] The mechanism involves the protonation of the carbamate oxygen by a strong acid, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] This cation can then be scavenged or eliminate a proton to form isobutylene gas.[1][4]

Summary of Deprotection Conditions

Various acidic reagents can be employed for the removal of the Boc group. The choice of reagent and conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.[5] The following table summarizes common conditions for the deprotection of Boc-protected amines.

| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and common.[6] TFA is volatile and corrosive; handle with care.[4] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 4 M solution | Room Temp. | 30 min - 12 h | Product is isolated as the hydrochloride salt, which often precipitates.[1][7] Anhydrous conditions are preferred.[4] |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | Aqueous solution | Room Temp. | 1 - 6 h | A greener and milder alternative to TFA.[8][9] |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate, Toluene | Catalytic to stoichiometric | Room Temp. | 1 - 5 h | Effective, but care must be taken with the strong, corrosive acid.[4][8] |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | 1.2 - 3 equivalents | Room Temp. | 12 - 24 h | Milder conditions, useful for substrates with acid-labile functional groups.[10][11] |

| Thermal (Catalyst-Free) | Water, TFE, Toluene | N/A | 90 - 240 °C | 10 min - 60 min | An alternative for acid-sensitive compounds, though high temperatures may be required.[8][12] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and highly efficient method for Boc deprotection.

Materials and Reagents:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA/DCM (v/v), though concentrations as low as 25% TFA in DCM can be effective.[6][10]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is often accompanied by the evolution of CO₂ gas.[3]

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[6] b. Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[1] Continue washing until gas evolution ceases. d. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free diamine. Further purification can be performed by column chromatography if necessary.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very effective and yields the product as its hydrochloride salt, which can often be isolated by simple filtration.

Materials and Reagents:

-

This compound

-

4 M HCl in 1,4-Dioxane solution

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the this compound.

-

Acid Addition: Add the 4 M solution of HCl in 1,4-dioxane.[7] The substrate can be dissolved or suspended in the acidic solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[1] In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[1] Monitor the reaction by TLC or LC-MS. For complete precipitation, the reaction can be stirred for up to 12 hours.[10]

-

Isolation: a. Upon completion, collect the precipitated solid by filtration. b. Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[1] c. Dry the collected solid under vacuum to obtain the 1,7-diaminoheptane dihydrochloride salt.

-

Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution) to the desired pH, followed by extraction with an organic solvent.

Visualizations

Caption: General experimental workflow for Boc deprotection using TFA.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Protein Labeling Using a Boc-Protected Amino Linker and NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of proteins using the bifunctional linker, tert-Butyl (7-aminoheptyl)carbamate, in conjunction with N-hydroxysuccinimide (NHS) esters. This methodology is particularly useful for introducing a flexible seven-carbon spacer onto a protein surface, which can then be deprotected to reveal a primary amine for subsequent conjugation or functionalization. The primary amine of the linker reacts with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule), and the resulting conjugate is then reacted with the target protein. This two-step approach allows for precise control over the linker installation and subsequent labeling.

The reaction of NHS esters with primary amines is a widely used strategy for protein modification due to its efficiency and the formation of stable amide bonds.[1][2] This reaction is most effective at a slightly basic pH (8.3-8.5), where the primary amino groups on the protein (N-terminus and lysine side chains) are deprotonated and thus more nucleophilic.[3][4] Careful control of the reaction conditions is crucial to optimize labeling efficiency and minimize side reactions such as hydrolysis of the NHS ester.[3]

Principle of the Reaction

The labeling process involves two key chemical reactions:

-

Reaction of the Linker with an NHS Ester: The primary amine of this compound reacts with an NHS ester-derivatized molecule of interest (e.g., a fluorescent dye-NHS ester) to form a stable amide bond. This step creates a new molecule where the dye is attached to the linker, which still possesses a Boc-protected amine.

-

Protein Labeling: While the provided linker has a Boc-protected amine, for the purpose of these notes focusing on its reaction with NHS esters for protein labeling, we will consider a scenario where a custom NHS ester is first synthesized using the primary amine of the linker. This custom linker-NHS ester can then be directly reacted with the primary amines (N-terminus and lysine residues) on the surface of the target protein.

This document will focus on the direct labeling of proteins with a pre-formed NHS ester of a molecule of interest, followed by a discussion of how a linker like this compound could be utilized in more advanced bioconjugation strategies.

Experimental Protocols

Protocol 1: General Protein Labeling with an Amine-Reactive NHS Ester

This protocol describes the fundamental steps for labeling a protein with a generic NHS ester.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

Amine-reactive NHS ester (e.g., fluorescent dye-NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[3][4]

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

NHS Ester Preparation:

-

Immediately before use, dissolve the amine-reactive NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]

-

Vortex briefly to ensure the ester is fully dissolved.

-

-

Labeling Reaction:

-

Calculate the required amount of NHS ester. A molar excess of 5 to 20-fold of the NHS ester to the protein is a common starting point.[2]

-

Slowly add the dissolved NHS ester to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.[2]

-

-

Reaction Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 10-15 minutes at room temperature.[5]

-

-

Purification:

-

Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column.[1]

-

-

Characterization:

Protocol 2: Two-Step Labeling Strategy Utilizing this compound

This protocol outlines a more advanced application where the linker is first reacted with an NHS ester, followed by deprotection and subsequent conjugation.

Step A: Synthesis of the Labeled Linker

-

Dissolve this compound and a molar equivalent of the desired NHS ester in an appropriate aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to catalyze the reaction.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, purify the Boc-protected labeled linker using column chromatography.

Step B: Deprotection of the Labeled Linker

-

Dissolve the purified Boc-protected labeled linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected labeled linker with a free primary amine.

Step C: Further Conjugation

The resulting labeled linker with a terminal primary amine can be used in various subsequent bioconjugation reactions, such as reaction with a second NHS ester already present on a protein or other molecule.

Data Presentation

Table 1: Recommended Molar Excess of NHS Ester for Protein Labeling

| Target Degree of Labeling (DOL) | Molar Excess of NHS Ester to Protein |

| 1 - 2 | 5 - 10 fold |

| 3 - 5 | 10 - 20 fold |

| > 5 | > 20 fold (optimization required) |

Table 2: Troubleshooting Guide for NHS Ester Protein Labeling

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) NHS ester | Use fresh, anhydrous solvent (DMF/DMSO) to dissolve the ester.[2] |

| Incorrect buffer pH | Ensure the reaction buffer is at pH 8.3-8.5 and is free of primary amines.[2][3] | |

| Insufficient molar excess of NHS ester | Increase the molar ratio of NHS ester to protein.[2] | |

| Protein Precipitation | High Degree of Labeling | Decrease the molar ratio of NHS ester to protein.[2] |

| Protein instability | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] |

Visualizations

Caption: Workflow for a two-step protein labeling strategy.

Caption: General reaction of an NHS ester with a protein primary amine.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Application of tert-Butyl (7-aminoheptyl)carbamate in PROTAC Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the use of tert-Butyl (7-aminoheptyl)carbamate, a versatile aliphatic linker, in the synthesis of PROTACs. This C7 alkyl linker offers a balance of flexibility and hydrophobicity, which can enhance the cell permeability of the resulting PROTAC. Its bifunctional nature, with a primary amine and a Boc-protected amine, allows for a straightforward and sequential conjugation strategy.

Characteristics of this compound as a PROTAC Linker

This compound is an alkane chain with a terminal primary amine and a tert-butoxycarbonyl (Boc)-protected amine. This structure provides several advantages for PROTAC synthesis:

-

Hydrophobicity : The seven-carbon alkyl chain increases the lipophilicity of the PROTAC, which can improve its ability to cross cell membranes.

-

Flexibility : The aliphatic chain offers considerable conformational flexibility, which can be crucial for achieving a productive ternary complex geometry.

-

Orthogonal Reactivity : The presence of a free primary amine and a Boc-protected amine allows for selective and sequential conjugation. The primary amine can be readily coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The Boc group can then be removed under acidic conditions to reveal a new primary amine for the second coupling reaction.

Quantitative Data on PROTACs with Alkyl Linkers

| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [1] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [1] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [1] |

| BTK | CRBN | Alkyl/Ether | 3-19 | 1-40 | - | [1] |

| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | [1] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. This data highlights that an optimal linker length is critical for potent degradation, with linkers that are too short or too long exhibiting reduced activity.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using this compound. These protocols are based on standard synthetic methodologies for amide bond formation and Boc deprotection. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Coupling of POI Ligand with this compound

This protocol describes the coupling of a POI ligand containing a carboxylic acid to the primary amine of the linker.

Materials:

-

POI ligand with a carboxylic acid functional group

-

This compound

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

-

Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the Boc-protected POI-linker conjugate.

Protocol 2: Boc Deprotection of the POI-Linker Conjugate

This protocol describes the removal of the Boc protecting group to generate a free amine for the subsequent coupling reaction.

Materials:

-

Boc-protected POI-linker conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in anhydrous DCM.

-

Add TFA (10-20% v/v) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected POI-linker conjugate. This product is often used in the next step without further purification.

Protocol 3: Amide Coupling of POI-Linker Conjugate with E3 Ligase Ligand

This protocol describes the final coupling step to form the PROTAC molecule.

Materials:

-

Deprotected POI-linker conjugate

-

E3 ligase ligand with a carboxylic acid functional group

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography or preparative HPLC

-

Appropriate solvents for purification

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add a solution of the deprotected POI-linker conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up the reaction as described in Protocol 1 (step 5 and 6).

-

Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC molecule.

Visualizations

PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis using this compound.

General Mechanism of PROTAC Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes: Solid-Phase Synthesis Utilizing tert-Butyl (7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in medicinal chemistry and drug discovery, enabling the efficient assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries. A key component in many SPS strategies is the linker, a bifunctional molecule that tethers the growing compound to an insoluble resin support.

This document provides a detailed guide to the application of tert-Butyl (7-aminoheptyl)carbamate , a versatile aliphatic linker, in solid-phase synthesis. This linker features a primary amine for attachment to the solid support and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a widely used acid-labile protecting group, allowing for controlled, sequential reactions.[1][2] The seven-carbon chain offers a flexible and hydrophobic spacer, which can be advantageous in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]

The protocols outlined below detail the attachment of this linker to a 2-chlorotrityl chloride resin, subsequent elongation of a molecular chain (using a generic amino acid as an example), and the final cleavage of the synthesized product from the solid support.

Key Features of this compound in SPS

-

Orthogonal Protection: The presence of a free primary amine and a Boc-protected amine allows for selective, directional synthesis.[2]

-

Acid-Labile Cleavage: The Boc protecting group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with many standard SPS workflows.[3][4][5]

-

Flexible Spacer: The C7 alkyl chain provides spatial separation and flexibility between the synthesized molecule and the solid support, which can be critical for biological assays or to mitigate steric hindrance during synthesis.[2]

Quantitative Data Summary

The efficiency of solid-phase synthesis is determined by several factors, including the loading efficiency of the initial linker, the yield of each coupling and deprotection step, and the final cleavage yield. The following tables provide representative data for syntheses utilizing aliphatic amine linkers on 2-chlorotrityl resin.

Table 1: Representative Linker Loading & Cleavage Efficiency

| Parameter | Typical Value | Conditions / Notes |

| Resin Type | 2-Chlorotrityl Chloride Resin | 1.0 - 1.6 mmol/g initial substitution |

| Linker Loading Efficiency | 0.6 - 0.9 mmol/g | Achieved by reacting the linker's primary amine with the resin in the presence of DIPEA. |

| Final Product Yield | 75 - 90% | Dependent on the sequence and number of synthetic steps. Yields of 87.9% have been reported by optimizing resin loading.[6] |

| Final Product Purity (Crude) | >85% | Purity of 90.2% (by HPLC) has been achieved for pentapeptides with optimized loading.[6] |

Table 2: Theoretical Overall Yield Based on Stepwise Efficiency

This table illustrates the critical importance of achieving high efficiency at each deprotection and coupling step, especially for longer synthetic sequences. The theoretical yield is calculated as (Step Efficiency)^n, where 'n' is the number of steps.

| Stepwise Efficiency | Overall Yield (10 Steps) | Overall Yield (20 Steps) | Overall Yield (30 Steps) |

| 97.0% | 73.7% | 54.4% | 40.1% |

| 99.0% | 90.4% | 81.8% | 74.0% |

| 99.5% | 95.1% | 90.5% | 86.1% |

| 99.8% | 98.0% | 96.1% | 94.2% |

Experimental Protocols

The following protocols provide a step-by-step guide for using this compound in a typical solid-phase synthesis workflow.

Protocol 1: Attachment of Linker to 2-Chlorotrityl Chloride Resin

This protocol describes the immobilization of the linker onto the solid support via its primary amine.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30-60 minutes in a synthesis vessel.

-

Linker Preparation: In a separate flask, dissolve 2-3 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM.

-

Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4-5 equivalents of DIPEA. The base is crucial for scavenging the HCl generated during the reaction.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with:

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

MeOH (3 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Drying: Dry the functionalized resin in vacuo to a constant weight. The loading efficiency can be determined gravimetrically or by using a colorimetric assay (e.g., Kaiser test) after cleaving a small sample.

Protocol 2: Boc Deprotection and First Coupling Reaction

This protocol details the removal of the linker's Boc group and the coupling of the first building block (an N-Fmoc protected amino acid is used as an example).

Materials:

-

Linker-functionalized resin (from Protocol 1)

-

Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization Solution: 10% DIPEA in DCM

-

Fmoc-protected amino acid (e.g., Fmoc-Alanine-OH)

-